(4R)-4-methoxypentan-2-one
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Overview
Description
®-2-Methoxy-4-pentanone is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxy-4-pentanone can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxy-4-pentanone may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methoxy-4-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-2-Methoxy-4-pentanone can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or ethers.
Scientific Research Applications
®-2-Methoxy-4-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: ®-2-Methoxy-4-pentanone is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-4-pentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(S)-2-Methoxy-4-pentanone: The enantiomer of ®-2-Methoxy-4-pentanone, with similar chemical properties but different biological activities.
2-Methoxy-4-pentanone: The racemic mixture containing both ® and (S) enantiomers.
2-Methoxy-4-butanone: A structurally similar compound with one less carbon atom.
Uniqueness: ®-2-Methoxy-4-pentanone is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific interactions with biological molecules also distinguish it from its racemic and achiral counterparts.
Properties
CAS No. |
167466-95-7 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
BNEZGZQZWFYHTI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)OC |
SMILES |
CC(CC(=O)C)OC |
Canonical SMILES |
CC(CC(=O)C)OC |
Synonyms |
2-Pentanone, 4-methoxy-, (4R)- (9CI) |
Origin of Product |
United States |
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